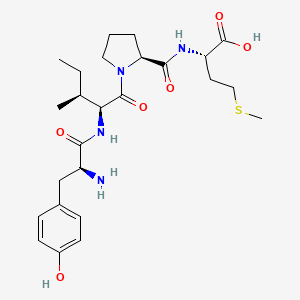

L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La L-Tyrosyl-L-isoleucyl-L-prolyl-L-méthionine est un tétrapeptide composé des acides aminés tyrosine, isoleucine, proline et méthionine. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la L-Tyrosyl-L-isoleucyl-L-prolyl-L-méthionine implique généralement le couplage par étapes des acides aminés individuels. Le processus commence par la protection des groupes amino et carboxyle des acides aminés afin d'éviter des réactions secondaires indésirables. Les acides aminés protégés sont ensuite couplés à l'aide de réactifs formant des liaisons peptidiques tels que les carbodiimides (par exemple, DCC) ou les sels d'uronique (par exemple, HBTU) dans des conditions douces. Après la formation du tétrapeptide, les groupes protecteurs sont éliminés pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de la L-Tyrosyl-L-isoleucyl-L-prolyl-L-méthionine suit des voies de synthèse similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus et garantir une pureté et un rendement élevés. L'utilisation de la synthèse peptidique en phase solide (SPPS) est courante, où le peptide est assemblé sur un support solide, ce qui permet une purification et une manipulation faciles.

Analyse Des Réactions Chimiques

Types de réactions

La L-Tyrosyl-L-isoleucyl-L-prolyl-L-méthionine peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu de méthionine peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Le groupe hydroxyle de la tyrosine peut participer à des réactions de substitution.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Des réactifs électrophiles tels que les sels de diazonium peuvent être utilisés pour les réactions de substitution sur le résidu de tyrosine.

Principaux produits formés

Oxydation : Méthionine sulfoxyde, méthionine sulfone.

Réduction : Thiols libres provenant de ponts disulfures.

Substitution : Dérivés de tyrosine modifiés.

Applications De Recherche Scientifique

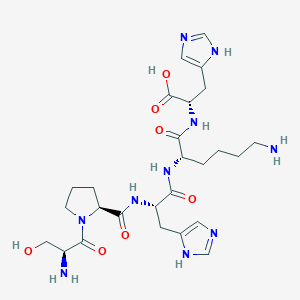

La L-Tyrosyl-L-isoleucyl-L-prolyl-L-méthionine a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse peptidique et de la formation de liaisons peptidiques.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et les voies de transduction du signal.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités antimicrobiennes et anti-inflammatoires.

Industrie : Utilisé dans le développement de matériaux à base de peptides et comme composant dans les formulations cosmétiques.

Mécanisme d'action

Le mécanisme d'action de la L-Tyrosyl-L-isoleucyl-L-prolyl-L-méthionine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le peptide peut moduler les voies biologiques en se liant à ces cibles et en modifiant leur activité. Par exemple, il peut inhiber ou activer des enzymes impliquées dans les processus métaboliques ou la transduction du signal.

Mécanisme D'action

The mechanism of action of L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Comparaison Avec Des Composés Similaires

Composés similaires

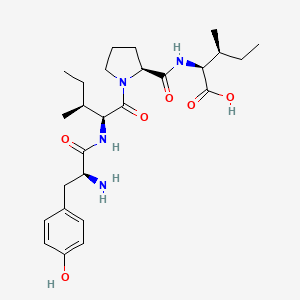

L-Valyl-L-prolyl-L-proline (VPP) : Connue pour son activité inhibitrice de l'enzyme de conversion de l'angiotensine (ECA).

L-Isoleucyl-L-prolyl-L-proline (IPP) : Présente également une activité inhibitrice de l'ECA et se trouve dans le lait aigre.

Unicité

La L-Tyrosyl-L-isoleucyl-L-prolyl-L-méthionine est unique en raison de sa séquence d'acides aminés spécifique, qui confère des activités biologiques et des propriétés chimiques distinctes. Sa combinaison de résidus de tyrosine, d'isoleucine, de proline et de méthionine permet des interactions diverses avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

915224-01-0 |

|---|---|

Formule moléculaire |

C25H38N4O6S |

Poids moléculaire |

522.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C25H38N4O6S/c1-4-15(2)21(28-22(31)18(26)14-16-7-9-17(30)10-8-16)24(33)29-12-5-6-20(29)23(32)27-19(25(34)35)11-13-36-3/h7-10,15,18-21,30H,4-6,11-14,26H2,1-3H3,(H,27,32)(H,28,31)(H,34,35)/t15-,18-,19-,20-,21-/m0/s1 |

Clé InChI |

ATOXLHWNJMNYAT-JMMIECQRSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canonique |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)

![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)

![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)

![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)

![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)

![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)

![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)